2-Bromo-3-(trifluoromethyl)phenylacetonitrile
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Overview
Description
2-Bromo-3-(trifluoromethyl)phenylacetonitrile is an organic compound with the molecular formula C9H5BrF3N It is a derivative of phenylacetonitrile, where the phenyl ring is substituted with a bromine atom at the second position and a trifluoromethyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(trifluoromethyl)phenylacetonitrile typically involves the bromination of 3-(trifluoromethyl)phenylacetonitrile. One common method is to react 3-(trifluoromethyl)phenylacetonitrile with bromine in the presence of a suitable catalyst, such as iron or aluminum bromide, under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(trifluoromethyl)phenylacetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form corresponding acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Reduction: Lithium aluminum hydride or borane in tetrahydrofuran are typical reducing agents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenylacetonitriles with various functional groups.
Reduction: The primary product is 2-Bromo-3-(trifluoromethyl)phenylamine.
Oxidation: Products include carboxylic acids or other oxidized derivatives of the original compound.
Scientific Research Applications
2-Bromo-3-(trifluoromethyl)phenylacetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(trifluoromethyl)phenylacetonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The nitrile group can also participate in hydrogen bonding or other interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)phenylacetonitrile
- 3-Bromo-5-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)phenylacetonitrile
Uniqueness
2-Bromo-3-(trifluoromethyl)phenylacetonitrile is unique due to the specific positioning of the bromine and trifluoromethyl groups on the phenyl ring. This arrangement can significantly influence the compound’s reactivity and interactions with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it valuable for specific applications where these unique characteristics are advantageous.
Properties
Molecular Formula |
C9H5BrF3N |
---|---|
Molecular Weight |
264.04 g/mol |
IUPAC Name |
2-[2-bromo-3-(trifluoromethyl)phenyl]acetonitrile |
InChI |
InChI=1S/C9H5BrF3N/c10-8-6(4-5-14)2-1-3-7(8)9(11,12)13/h1-3H,4H2 |
InChI Key |
LOAXRRCXLMQGMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)Br)CC#N |
Origin of Product |
United States |
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